1-(4-FLUOROPHENYL)-N-{[4-(MORPHOLIN-4-YL)PHENYL]METHYL}METHANESULFONAMIDE
Overview
Description
1-(4-FLUOROPHENYL)-N-{[4-(MORPHOLIN-4-YL)PHENYL]METHYL}METHANESULFONAMIDE is a complex organic compound known for its unique chemical structure and potential applications in various fields. This compound features a fluorophenyl group and a morpholinylphenyl group connected through a methanesulfonamide linkage, making it a subject of interest in synthetic chemistry and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-FLUOROPHENYL)-N-{[4-(MORPHOLIN-4-YL)PHENYL]METHYL}METHANESULFONAMIDE typically involves multiple steps, starting with the preparation of intermediate compounds. One common method includes the reaction of 4-fluoroaniline with formaldehyde and morpholine to form an intermediate, which is then reacted with methanesulfonyl chloride under controlled conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalytic systems and continuous flow reactors to streamline the synthesis process and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
1-(4-FLUOROPHENYL)-N-{[4-(MORPHOLIN-4-YL)PHENYL]METHYL}METHANESULFONAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonamide group to an amine group under specific conditions.
Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions, especially in the presence of strong nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include sulfone derivatives, amine derivatives, and substituted fluorophenyl compounds .
Scientific Research Applications
1-(4-FLUOROPHENYL)-N-{[4-(MORPHOLIN-4-YL)PHENYL]METHYL}METHANESULFONAMIDE has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of 1-(4-FLUOROPHENYL)-N-{[4-(MORPHOLIN-4-YL)PHENYL]METHYL}METHANESULFONAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
1-(4-FLUORO-PHENYL)-3-(4-MORPHOLIN-4-YL-PHENYLAMINO)-PYRROLIDINE-2,5-DIONE: Shares structural similarities but differs in its core structure and functional groups.
Fluorinated 1-(3-morpholin-4-yl-phenyl)-ethylamines: Similar in having a morpholinylphenyl group but differ in the overall molecular framework.
Uniqueness
1-(4-FLUOROPHENYL)-N-{[4-(MORPHOLIN-4-YL)PHENYL]METHYL}METHANESULFONAMIDE is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
1-(4-fluorophenyl)-N-[(4-morpholin-4-ylphenyl)methyl]methanesulfonamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21FN2O3S/c19-17-5-1-16(2-6-17)14-25(22,23)20-13-15-3-7-18(8-4-15)21-9-11-24-12-10-21/h1-8,20H,9-14H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UPXGGHXDURMXNG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=CC=C(C=C2)CNS(=O)(=O)CC3=CC=C(C=C3)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21FN2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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